1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one
Description
The compound 1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one features a hybrid heterocyclic core comprising a triazolo[3,2-b]thiazole moiety linked to a 3,4-dichlorophenyl group via a piperazine bridge. The structure includes:
- A triazolo[3,2-b]thiazole ring system with a hydroxy group at position 6 and a methyl group at position 2.
- A 3,4-dichlorophenyl substituent, which may enhance lipophilicity and receptor-binding interactions.
- A piperazine ring substituted with an acetyl group, likely improving solubility and pharmacokinetic properties.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules targeting neurological or inflammatory pathways, given the prevalence of piperazine and halogenated aromatic groups in such agents .
Properties
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N5O2S/c1-10-21-18-25(22-10)17(27)16(28-18)15(12-3-4-13(19)14(20)9-12)24-7-5-23(6-8-24)11(2)26/h3-4,9,15,27H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIYYUIETRDJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one (CAS Number: 869344-52-5) possesses a complex structure that suggests potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 440.3 g/mol. Its structural complexity includes a piperazine ring, a triazole-thiazole moiety, and dichlorophenyl groups which are often associated with various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance:
- In vitro studies have shown that triazole derivatives exhibit significant antifungal activity against strains like Candida neoformans and Proteus mirabilis, with IC50 values ranging from 74.5 to 118.7 µg/mL for urease inhibition .
- The compound's structural analogs demonstrated MIC values as low as 0.5 µg/mL against certain fungal strains compared to fluconazole .
Anticancer Potential
Research indicates that compounds containing the triazole-thiazole framework may possess anticancer properties:
- A study revealed that related triazole derivatives exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values reported at 6.2 µM and 27.3 µM respectively .
- The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The piperazine moiety is known to interact with various enzymes, potentially inhibiting their activity.
- Antifungal Mechanism : The triazole ring is often involved in disrupting fungal cell membrane synthesis by inhibiting ergosterol biosynthesis.
- Cytotoxicity : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation.
Study 1: Antimicrobial Evaluation
A comparative study on the antimicrobial efficacy of synthesized triazole derivatives demonstrated that those with dichlorophenyl substitutions showed enhanced activity against fungal pathogens. The most potent derivative exhibited an IC50 value significantly lower than standard antifungals .
Study 2: Anticancer Activity Assessment
In a series of experiments assessing the anticancer potential of similar compounds:
- Compounds were evaluated for cytotoxicity using MTT assays against human cancer cell lines.
- Results indicated that specific derivatives led to a decrease in cell viability, suggesting their potential as chemotherapeutic agents .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Triazolo-Thiazole vs. Triazolo-Thiadiazine Derivatives
- Target Compound : Contains a triazolo[3,2-b]thiazole core, which is less common than triazolo-thiadiazines. The thiazole ring may confer rigidity and influence electron distribution compared to thiadiazine analogs .
- Compound 15c (): Features a triazolo[3,4-b][1,3,4]thiadiazine core with a 4-chlorophenyl group.
- Compound : A triazolo[3,4-b]thiadiazine derivative with a 2,6-dichlorophenyl group and pyrazole substituent. The dichlorophenyl substitution pattern (2,6 vs. 3,4 in the target) may affect steric interactions and target selectivity .
Key Structural Differences
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
- Compound : Exhibited a calculated logP of 3.2 and low aqueous solubility, comparable to celecoxib (logP ~3.5). The 2,6-dichlorophenyl group likely contributes to higher lipophilicity than the target compound’s 3,4-dichlorophenyl group due to reduced polarity .
- Compound 15c () : The presence of a mercapto (-SH) group may enhance reactivity but reduce metabolic stability compared to the target’s hydroxy group .
Drug-Likeness
Pharmacological Potential
- Compound : Compared to celecoxib, suggesting anti-inflammatory or COX-2 inhibitory activity. The target’s dichlorophenyl group could similarly modulate inflammatory pathways .
- Compounds : Bivalent triazolopyridazine inhibitors of BRD4 with optimized potency. While structurally distinct, the target’s triazole-thiazole core may also engage in π-π stacking or hydrogen bonding with protein targets .
Data Tables
Table 1: Structural and Property Comparison
*Predicted or inferred from structural analogs.
Preparation Methods
Synthesis of the Triazolothiazole Core
The 6-hydroxy-2-methyl- triazolo[3,2-b][1, thiazole moiety is constructed via cyclization of a thioamide precursor. A representative approach involves reacting 2-methyl-1,3-thiazol-5-amine with hydrazine hydrate under acidic conditions to form the triazole ring . Subsequent oxidation with hydrogen peroxide introduces the hydroxy group at position 6.
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, HCl | Ethanol | 80°C | 6 h | ~65% |
| Oxidation | H₂O₂, Acetic acid | Water | 25°C | 12 h | ~85% |
Formation of the Central Carbon Bridge
The central carbon connecting the 3,4-dichlorophenyl and triazolothiazole groups is established through a nucleophilic aromatic substitution. 3,4-Dichlorobenzaldehyde undergoes condensation with the triazolothiazole intermediate in the presence of piperazine, facilitated by a Lewis acid catalyst such as zinc chloride .
Mechanistic Insight:
The aldehyde group activates the aromatic ring for nucleophilic attack by the piperazine nitrogen, forming a benzyl-piperazine intermediate. This step is critical for achieving regioselectivity, with the dichlorophenyl group orienting para to the thiazole ring .
Piperazine Functionalization and Acylation
The piperazine ring is acylated using acetyl chloride to introduce the terminal ethanone group. This reaction is conducted under anhydrous conditions with triethylamine as a base to scavenge HCl byproducts .
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Acetyl Chloride Equiv. | 1.2 | Maximizes acylation (~90%) |
| Solvent | Dichloromethane | Enhances solubility |
| Temperature | 0°C → RT | Minimizes side reactions |
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Analytical confirmation utilizes:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reactants | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Piperazine + Triazole-thiazole | DMF | NaH | 70–80 | 65–75 |
| 2 | Chlorophenyl intermediate | Chloroform | Triethylamine | 25–30 | 80–85 |
How can structural confirmation be achieved for this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:
- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., piperazine methylene protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 520.1) .
- IR : Hydroxy groups (~3200 cm) and triazole C=N stretches (~1600 cm) are diagnostic .
What initial biological screening assays are recommended?
Basic Research Question
Prioritize assays aligned with structural analogs:
- Antifungal Activity : Test against Candida albicans via broth microdilution (MIC values) due to triazole-thiazole motifs inhibiting lanosterol 14α-demethylase .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
How can regioselectivity challenges in synthesis be resolved?
Advanced Research Question
Regioselectivity in triazole-thiazole formation often arises from competing cyclization pathways. Mitigation strategies include:
- Solvent Effects : Use DMF to stabilize transition states favoring the 1,2,4-triazolo[3,2-b] isomer .
- Temperature Gradients : Lower temperatures (0–5°C) reduce byproduct formation during coupling steps .
What computational tools predict target binding interactions?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) model interactions with biological targets:
- Target : Lanosterol 14α-demethylase (PDB: 3LD6) for antifungal activity .
- Key Interactions : Hydrophobic contacts with 3,4-dichlorophenyl and hydrogen bonds with triazole N-atoms .
How should contradictory spectral data be addressed?
Advanced Research Question
Discrepancies in NMR or MS data may arise from tautomerism or solvate formation. Solutions include:
- Variable Temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomers) .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis .
What in silico models predict pharmacokinetic properties?
Advanced Research Question
Use SwissADME or pkCSM to estimate:
- LogP : ~3.2 (moderate lipophilicity) .
- BBB Permeability : Low due to polar hydroxy and piperazine groups .
- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 isoforms .
Can salt formulations improve solubility or bioactivity?
Advanced Research Question
Formulation with hydrochloride or sodium salts enhances aqueous solubility. Methods:
- Counterion Screening : Test HCl, Na, K salts via phase-solubility analysis .
- Bioactivity Correlation : Compare MIC values of free base vs. salts in antifungal assays .
What stability studies are recommended for long-term storage?
Advanced Research Question
Conduct accelerated degradation studies under ICH guidelines:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light .
- HPLC Monitoring : Track decomposition products (e.g., hydrolysis of the ethanone moiety) .
How can structure-activity relationships (SAR) guide derivatization?
Advanced Research Question
Modify substituents to probe activity:
- Triazole-Thiazole Core : Essential for target binding; substitutions at C2 (methyl) enhance metabolic stability .
- Piperazine Linker : Replace with morpholine for altered pharmacokinetics .
Q. Table 2: SAR Observations
| Modification | Biological Impact | Reference |
|---|---|---|
| C2-Methyl → Ethyl | Reduced cytotoxicity | |
| 3,4-Dichlorophenyl → Fluorophenyl | Lower antifungal activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
